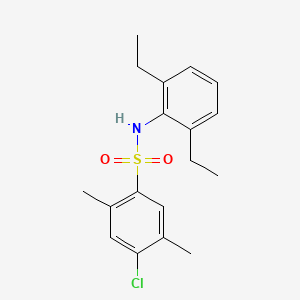
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. These findings suggest that this compound may have potential therapeutic applications in the treatment of addiction, schizophrenia, and Alzheimer's disease.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine release in the prefrontal cortex and striatum. Additionally, this compound has been shown to decrease the expression of c-fos, a protein that is involved in the regulation of gene expression. These findings suggest that this compound may have a role in the regulation of dopamine signaling and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of using this compound is its complex synthesis process. This can make it difficult for researchers to obtain the compound in large quantities for use in lab experiments.
Direcciones Futuras
For research on N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide include investigating its potential therapeutic applications in the treatment of addiction, schizophrenia, and Alzheimer's disease, as well as investigating the role of the dopamine D3 receptor in other neurological disorders.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c23-18-8-9-21(20(24)14-18)25-22(28)27-12-10-26(11-13-27)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKUEPIBVSPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



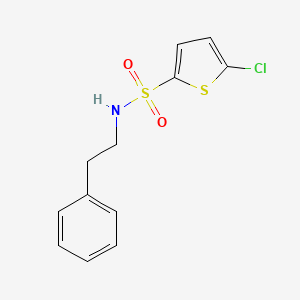
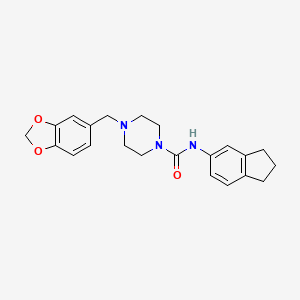
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
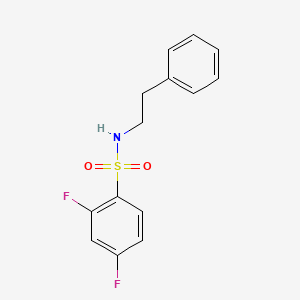
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)
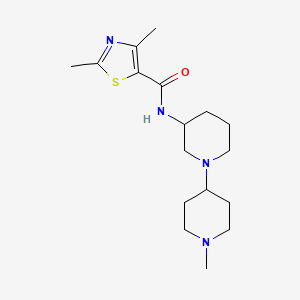
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
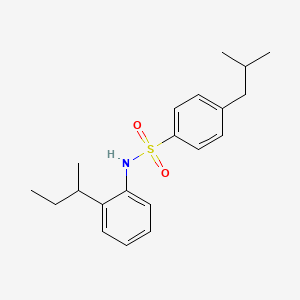
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)
